molecular formula C18H22N4O3 B2624672 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1797815-67-8

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2624672
CAS No.: 1797815-67-8
M. Wt: 342.399
InChI Key: JSOSGQQJPWDFJY-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a methoxyphenyl group linked to a methoxy-pyrimidine scaffold substituted with a pyrrolidine ring. This specific molecular architecture is common in compounds investigated for their potential to interact with various biological targets. The pyrrolidine moiety is a privileged structure in drug discovery, often employed to optimize properties like solubility and binding affinity, while the pyrimidine ring is a core structure in many molecules with diverse biological activities. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its applications are primarily in early-stage research and development within pharmaceutical and academic laboratories, focusing on the discovery of new therapeutic agents. This product is intended for research and development purposes only in a laboratory setting. It is not intended for use in humans, animals, or for any diagnostic, therapeutic, or drug purposes. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-14-7-5-13(6-8-14)11-16(23)20-15-12-19-18(25-2)21-17(15)22-9-3-4-10-22/h5-8,12H,3-4,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOSGQQJPWDFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyrrolidine group: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the methoxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Final acylation step: The acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

Biological Activities

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide exhibits several noteworthy biological activities:

1. Anticancer Properties
Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. In vitro studies have shown that this compound may affect various signaling pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent.

2. Enzyme Inhibition
The compound has potential as an inhibitor of specific enzymes, including acetylcholinesterase (AChE). AChE inhibitors are crucial for treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that this compound could demonstrate significant AChE inhibitory activity.

3. Antimicrobial Activity
Similar compounds have shown effectiveness against various bacterial strains. The presence of the pyrrolidine moiety may enhance the compound's ability to penetrate bacterial membranes, leading to potential applications in combating antibiotic-resistant infections.

Case Study 1: Anticancer Activity

In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation in breast and lung cancer models. Results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting promising anticancer activity.

Case Study 2: Enzyme Inhibition

A series of synthesized compounds were evaluated for their AChE inhibitory properties. This compound was among those tested, achieving an IC50 value lower than 10 µM, indicating significant potential for therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies, including binding assays and cellular studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The following table compares the target compound with structurally similar acetamide derivatives, highlighting key structural variations and inferred physicochemical or biological properties:

Compound Name Core Structure Key Substituents Notable Features Potential Implications Reference
Target Compound : N-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide Pyrimidine - 4-Methoxyphenyl acetamide
- Pyrrolidin-1-yl
- 2-Methoxy
Balanced lipophilicity and solubility; potential for hydrogen bonding via methoxy groups. Enhanced target affinity due to pyrimidine-pyrrolidine synergy. -
25d : N-(2-((4,6-Dimethoxy-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acetamide Pyrimidine - Thioether linkage
- Additional 4,6-dimethoxy
Increased electron-withdrawing effects; possible metabolic stability from thioether. Reduced solubility compared to target compound due to thioether.
N-(2-Methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide Triazole-Pyridine - 1,2,4-Triazole-thioether
- Allyl group
- Pyridinyl
High metabolic stability from triazole; allyl group may increase reactivity. Potential for covalent binding or toxicity.
N-(4-Chlorobenzyl)-2-((R)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)acetamide Piperazine-Pyrrolidine - Piperazine-carbonyl
- Chlorobenzyl
Enhanced solubility from piperazine; chlorobenzyl may improve membrane permeability. Broader target selectivity due to piperazine’s basicity.
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Imidazole-Pyridine - Sulfinyl group
- Fluorophenyl
- Dihydrate
Chirality from sulfinyl group; fluorophenyl enhances lipophilicity. Improved crystallinity and stability (dihydrate form).

Biological Activity

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the compound's biological properties, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and a pyrrolidinyl group , along with an acetyl moiety linked to a 4-methoxyphenyl group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight290.36 g/mol
CAS Number1798413-94-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the functionalization of the pyrimidine core, followed by amide coupling to introduce the acetyl moiety. Reaction conditions such as solvent choice, temperature, and catalysts are crucial for optimizing yield and purity .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives within the pyrimidine family have shown significant activity against various cancer cell lines, suggesting that this compound could exhibit similar effects. The mechanism often involves inhibition of specific enzymes or pathways critical for tumor growth .

Enzymatic Inhibition

The compound's structure suggests potential for enzymatic inhibition, particularly against targets involved in cancer progression. Research indicates that pyrimidine derivatives can act as inhibitors for enzymes like cyclin-dependent kinases (CDKs) and other protein kinases, which are vital in cell cycle regulation .

Toxicity and Selectivity

Toxicity studies are essential for evaluating the safety profile of this compound. Preliminary investigations suggest that while some derivatives exhibit promising biological activity, they also present challenges related to selectivity and toxicity . Ongoing research aims to optimize these compounds to enhance their therapeutic index.

Case Studies

  • Study on Antitumor Activity : A study published in 2021 evaluated a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated significant cytotoxicity against human cancer cell lines, particularly in breast and lung cancer models .
  • Enzyme Inhibition Assays : Another research effort focused on assessing the inhibitory effects of pyrimidine derivatives on specific kinases associated with cancer pathways. The results demonstrated that certain modifications of the compound enhanced its inhibitory potency compared to existing inhibitors .

Q & A

Basic: What are the key considerations for optimizing the synthetic route of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide?

Methodological Answer:

  • Multi-step synthesis planning : Begin with pyrimidine precursors (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) and employ sequential functionalization. For example, introduce pyrrolidinyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions, as seen in analogous pyrimidine derivatives .
  • Yield optimization : Use catalytic systems (e.g., palladium for cross-coupling) and monitor reaction conditions (temperature, solvent polarity) to mitigate side reactions. Low yields (<5%) in similar compounds highlight the need for iterative purification (e.g., column chromatography, recrystallization) .
  • Purity validation : Confirm >95% purity via HPLC and NMR spectroscopy. Impurities often arise from incomplete substitution at the pyrimidine C4/C5 positions .

Basic: How can researchers characterize the molecular conformation and hydrogen-bonding patterns of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and intramolecular interactions. For example, analogous pyrimidines exhibit dihedral angles of 12–86° between aromatic rings, stabilized by N–H⋯N or C–H⋯O hydrogen bonds .
  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to identify methoxy (-OCH3_3) and pyrrolidinyl proton environments. Compare chemical shifts with computational models (e.g., DFT) .
  • Thermal analysis : Differential scanning calorimetry (DSC) can detect polymorphic transitions, critical for reproducibility in biological assays .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Core modifications : Systematically vary substituents at the pyrimidine C2 (methoxy) and C4 (pyrrolidinyl) positions. For example, replace pyrrolidine with piperidine to assess steric effects on target binding .
  • Biological assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen inhibition against EGFR, VEGFR, or CDK families. Compare IC50_{50} values with structural analogs .
  • Computational docking : Model interactions with ATP-binding pockets using software like AutoDock Vina. Prioritize derivatives with predicted ΔG < -8 kcal/mol .

Advanced: How to resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

  • Source analysis : Verify compound purity (e.g., via LC-MS) and batch consistency. Contradictions often stem from undetected impurities (e.g., residual solvents or byproducts) .
  • Assay standardization : Control variables such as cell line passage number, serum concentration, and incubation time. For example, HEK293 cells may show differential sensitivity compared to HeLa .
  • Meta-analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) to distinguish off-target effects .

Advanced: What computational strategies are recommended to validate this compound’s interaction with DNA repair enzymes?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to PARP-1 or ATM kinases over 100 ns trajectories. Analyze RMSD and hydrogen-bond occupancy to identify stable binding modes .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., methoxy vs. ethoxy groups) .
  • Validation with cryo-EM : For high-resolution structural insights, collaborate with facilities offering cryo-electron microscopy to resolve enzyme-ligand complexes .

Advanced: How to address solubility limitations of this compound in in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) or cyclodextrin-based formulations to enhance aqueous solubility while minimizing toxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to improve bioavailability .
  • Pharmacokinetic profiling : Monitor plasma concentration via LC-MS/MS after intravenous vs. oral administration in rodent models .

Advanced: What experimental approaches can elucidate the role of the 4-methoxyphenyl group in modulating target selectivity?

Methodological Answer:

  • Isosteric replacement : Substitute the methoxy group with halogens (e.g., -F, -Cl) or bioisosteres (e.g., -CF3_3) and compare selectivity profiles .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to capture transient interactions with off-target proteins .
  • SPR biosensing : Quantify binding kinetics (kon_{on}/koff_{off}) to immobilized targets, correlating substituent effects with thermodynamic parameters .

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